8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of pyrimidine-5-carbaldehydes with suitable nucleophiles, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of strong bases such as potassium t-butoxide in boiling solvents like t-butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrido[2,3-d]pyrimidine core and have been studied for their biological activities, including antiviral and anticancer properties.
(Hydroxybenzoyl)pyrido[2,3-d]pyrimidine Derivatives: These derivatives have been synthesized and studied for their structural and electronic properties.
Uniqueness
8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the specific combination of functional groups (ethyl, hydroxy, and methyl) attached to the pyrido[2,3-d]pyrimidine core.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
8-ethyl-4-methyl-3H-pyrido[2,3-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-8(14)5-4-7-6(2)11-10(15)12-9(7)13/h4-5H,3H2,1-2H3,(H,11,12,15) |
InChI Key |
DVVWQLWIUIJMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CC2=C(NC(=O)N=C21)C |
Origin of Product |
United States |
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